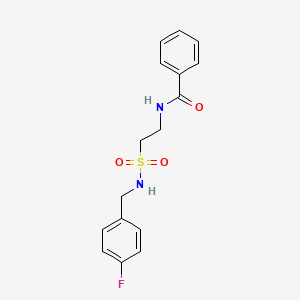

4-(N-苄基-N-乙基磺酰胺)-N-(4-磺酰胺基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

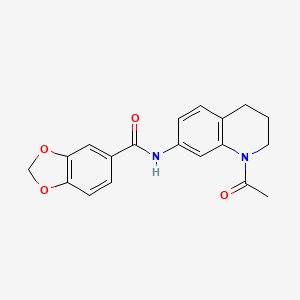

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, also known as BZS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit promising biological activities, making it a potential candidate for the development of new drugs.

科学研究应用

抑制碳酸酐酶

4-(N-苄基-N-乙基磺酰胺)-N-(4-磺酰胺基苯基)苯甲酰胺参与抑制碳酸酐酶 (CA) 同工酶。一项研究发现,类似的芳香磺酰胺对不同的 CA 同工酶(例如 hCA I、II、IV 和 XII)表现出不同的抑制活性,半数最大抑制浓度为纳摩尔 (Supuran 等人,2013 年)。另一项研究合成了 4-氨基-N-(4-磺酰胺基苯基)苯甲酰胺的衍生物,有效抑制了胞质碳酸酐酶同工型 hCA I、II 和 VII (Ulus 等人,2013 年)。

分子结构和性质

该化合物的分子结构,包括其构象行为和氢键系统,已得到广泛研究。一项研究详细介绍了类似磺酰胺药物的 X 射线分子结构和计算分析,强调了分子内氢键在稳定其结构中的重要性 (Remko 等人,2010 年)。

在抗菌和抗真菌应用中的潜力

对磺胺类衍生物(与 4-(N-苄基-N-乙基磺酰胺)-N-(4-磺酰胺基苯基)苯甲酰胺密切相关)的研究探索了它们的抗菌和抗真菌活性。一项研究合成和表征了几种衍生物,并评估了它们的抗菌和抗真菌特性,尽管在测试化合物中未观察到显着活性 (Lahtinen 等人,2014 年)。

在材料科学中的应用

在材料科学领域,一项研究使用苯基 4-(4-辛氧基苄基氨基)苯甲酸酯(一种相关化合物)合成具有在各个行业中潜在应用的多酰胺 (Yokozawa 等人,2002 年)。

作用机制

Target of Action

The primary target of the compound 4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that sulfonamides, the class of compounds to which this molecule belongs, often act as inhibitors of carbonic anhydrases . They bind to the active site of the enzyme, preventing it from catalyzing its normal reactions.

Biochemical Pathways

The inhibition of carbonic anhydrase can disrupt several biochemical pathways. Carbonic anhydrases play a key role in maintaining acid-base balance in the body, assisting in transport of carbon dioxide out of tissues, and participating in various biosynthetic processes. Therefore, the inhibition of these enzymes can have wide-ranging effects .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific biochemical pathways disrupted by the inhibition of carbonic anhydrase. This could potentially lead to changes in pH balance, disruption of carbon dioxide transport, and alterations in various biosynthetic processes .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Similarly, the presence of other substances that bind to carbonic anhydrase could affect the compound’s efficacy by competing for binding sites .

属性

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S2/c1-2-25(16-17-6-4-3-5-7-17)32(29,30)21-12-8-18(9-13-21)22(26)24-19-10-14-20(15-11-19)31(23,27)28/h3-15H,2,16H2,1H3,(H,24,26)(H2,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNXLSFLBLDQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromo-2-fluorophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2463695.png)

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine](/img/structure/B2463699.png)

![N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2463703.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2463705.png)

![2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B2463710.png)

![2-[(6-Bromopyridin-2-yl)methyl]guanidine;dihydrochloride](/img/structure/B2463713.png)

![5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2463714.png)